molecular formula C11H13ClO5S B017349 Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate CAS No. 91427-62-2

Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate

Cat. No.: B017349
CAS No.: 91427-62-2
M. Wt: 292.74 g/mol
InChI Key: BXENIYIGPPXPNY-UHFFFAOYSA-N
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Preparation Methods

Comparison with Similar Compounds

Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-(4-chlorosulfonyl-2-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO5S/c1-3-16-11(13)7-17-10-5-4-9(6-8(10)2)18(12,14)15/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXENIYIGPPXPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465206
Record name Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91427-62-2
Record name Ethyl 4-chlorosulfonyl-2-methylphenoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

An oven-dried 200 mL round-bottomed flask was charged with chlorosulfonic acid (18.5 mL, 167 mmol). Under N2 flow, compound 10.1 (29.3 g, 139 mmol) was added dropwise using a cannula tube at 0° C., and the reaction was stirred at room temperature for 1.5 h. The reaction mixture was poured into 300 mL of ice-water. Deposited crystals were collected, washed with 3×100 mL of ice-water, and dried in vacuo affording the title compound 10.2 (37.3 g). 1H NMR (300 MHz) (CDCl3) δ 7.86-7.84 (2H, m); 6.80 (1H, t, J=9.5 Hz); 4.76 (2H, s); 4.29 (2H, q, J=7.1 Hz); 2.37 (3H, s); 1.31 (3H, t, J=7.1 Hz).
Quantity
18.5 mL
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reactant
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29.3 g
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reactant
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[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a flask containing chlorosulfonic acid (15.0 mL, 226 mmol) at 4° C. was added ethyl (2-methylphenoxy)acetate A1a (10.0 g, 51.6 mmol) slowly. The mixture was stirred at 4° C. for 30 min and room temperature for 2 h, and then poured into ice water. The precipitated white solid was filtered, washed with water, and dried under vacuum overnight to provide 14.0 g (93%) of A1b as a white solid; 1H NMR (300 MHz, CDCl3) δ 7.87–7.84 (m, 2 H), 6.80 (d, J=9.5 Hz, 1 H), 4.76 (s, 2 H), 4.29 (q, J=7.1 Hz, 2 H), 2.37 (s, 3 H), 1.31 (t, J=7.1 Hz, 3 H); MS (ES) m/z: 315 (M+Na+).
Quantity
15 mL
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reactant
Reaction Step One
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0 (± 1) mol
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[Compound]
Name
ice water
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reactant
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